alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile
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Overview
Description
2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile is a heterocyclic compound that features a benzimidazole ring fused with a phenylacrylonitrile moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and nitrile formation. One common method includes the reaction of o-phenylenediamine with benzaldehyde in the presence of a catalyst such as acetic acid, followed by the addition of a nitrile source like potassium cyanide .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)phenol
- 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole
- 1,2-diphenyl-1H-benzimidazole
- 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole
- 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole benzene hemisolvate
Uniqueness
2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole ring with a phenylacrylonitrile moiety allows for versatile applications in various fields of research .
Biological Activity
Alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile is a compound that belongs to the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The structure of this compound can be represented as follows:
This compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of the acetonitrile group enhances its lipophilicity and may influence its pharmacokinetic properties.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have shown promising antimicrobial properties. Studies have indicated that compounds within this class exhibit activity against a range of bacteria and fungi. For instance, research has documented their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | MRSA | 32 µg/mL |
2-Phenylbenzimidazole | Candida albicans | 16 µg/mL |
Mebendazole | Ascaris lumbricoides | 8 µg/mL |
Antitumor Activity
The antitumor potential of this compound has been explored in various studies. The compound demonstrates cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Induction of apoptosis |
A549 | 15 | Inhibition of cell cycle progression |
HeLa | 12 | Disruption of mitochondrial membrane potential |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in DNA replication and repair, which is crucial for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : The compound affects various signaling pathways associated with cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA. The results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, suggesting its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Antitumor Activity in Vivo
In an in vivo study using xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses of 20 mg/kg body weight over four weeks, demonstrating its potential for further development as an anticancer drug .
Properties
CAS No. |
57319-66-1 |
---|---|
Molecular Formula |
C16H11N3 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C16H11N3/c17-11-13(10-12-6-2-1-3-7-12)16-18-14-8-4-5-9-15(14)19-16/h1-10H,(H,18,19)/b13-10+ |
InChI Key |
YASZPDZHYPEICO-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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